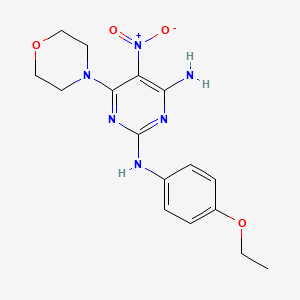![molecular formula C23H26N2O3S B14144266 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide CAS No. 592473-78-4](/img/structure/B14144266.png)
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound featuring a thiazolidine ring, a benzamide group, and a tetrahydrofuran moiety. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2-phenylethylamine with thiazolidine-2,4-dione, followed by acylation with benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and multicomponent reactions are used to streamline the synthesis process and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. The thiazolidine ring interacts with enzymes and receptors, modulating their activity. The benzamide group can inhibit specific enzymes, while the tetrahydrofuran moiety enhances the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Benzamide derivatives: Used as antipsychotic agents.
Tetrahydrofuran derivatives: Employed in the synthesis of various pharmaceuticals.
Uniqueness
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its combination of a thiazolidine ring, benzamide group, and tetrahydrofuran moiety, which confer a broad spectrum of biological activities and potential therapeutic applications .
Propiedades
Número CAS |
592473-78-4 |
|---|---|
Fórmula molecular |
C23H26N2O3S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide |
InChI |
InChI=1S/C23H26N2O3S/c26-21-16-29-23(25(21)13-12-17-5-2-1-3-6-17)19-10-8-18(9-11-19)22(27)24-15-20-7-4-14-28-20/h1-3,5-6,8-11,20,23H,4,7,12-16H2,(H,24,27) |
Clave InChI |
WJORMUYJKBWZLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


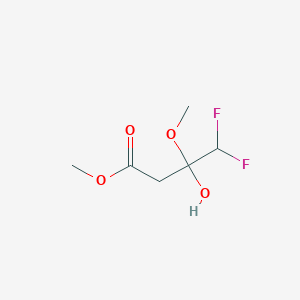
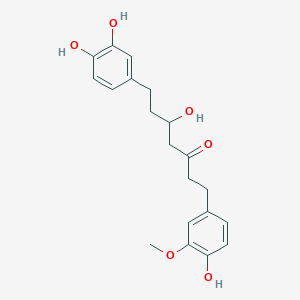
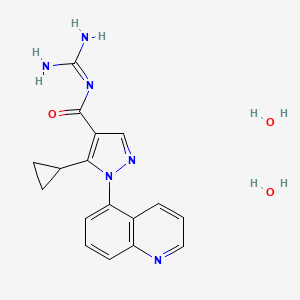
![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)
![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
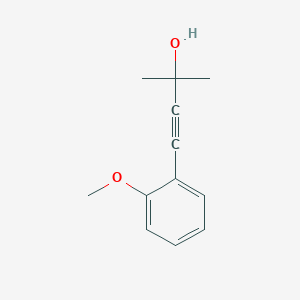
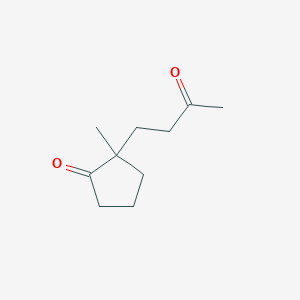
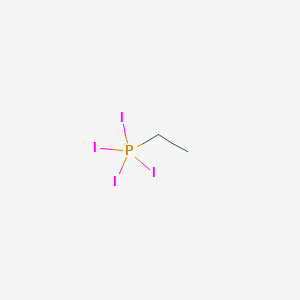
![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
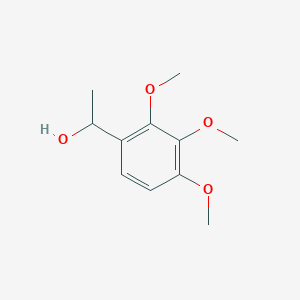
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)

